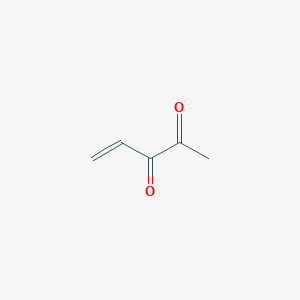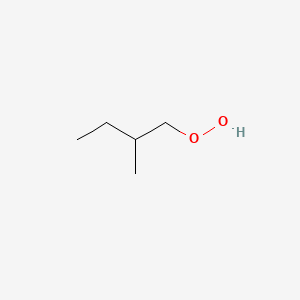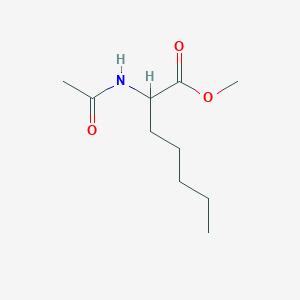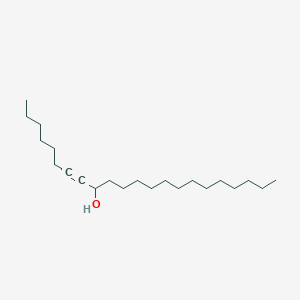![molecular formula C40H26O6S B14367092 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] CAS No. 90684-05-2](/img/structure/B14367092.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl groups, phenylene rings, and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 4-(4-ethynylphenoxy)benzene through a reaction between 4-bromophenol and 4-ethynylphenol in the presence of a palladium catalyst.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4,4’-sulfonylbisphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl groups to sulfide groups.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenoxybenzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] has a wide range of scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials such as polymers and composites due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with
Propiedades
Número CAS |
90684-05-2 |
|---|---|
Fórmula molecular |
C40H26O6S |
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
1-ethynyl-4-[4-[4-[4-[4-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]phenoxy]benzene |
InChI |
InChI=1S/C40H26O6S/c1-3-29-5-9-31(10-6-29)43-33-13-17-35(18-14-33)45-37-21-25-39(26-22-37)47(41,42)40-27-23-38(24-28-40)46-36-19-15-34(16-20-36)44-32-11-7-30(4-2)8-12-32/h1-2,5-28H |
Clave InChI |
UKDMYDLYTJPXDA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC6=CC=C(C=C6)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)



![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)




![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)


